8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core structure with substitutions at positions 1, 7, and 6. This structural motif may enhance aqueous solubility compared to lipophilic arylpiperazine derivatives, while the methyl groups at positions 1 and 7 contribute to steric stability and metabolic resistance .
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-8-7-18-9-10(16(2)13(21)15-11(9)20)14-12(18)17(8)3-5-22-6-4-19/h7,19H,3-6H2,1-2H3,(H,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBHVGIQRCKCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is often used as a photoinitiator, suggesting that it interacts with light-sensitive molecules or systems.
Mode of Action
As a photoinitiator, this compound absorbs light and undergoes a chemical reaction to produce reactive species. These species can initiate a polymerization process, leading to the formation of a solid material from a liquid precursor.
Biochemical Pathways
In the context of its use as a photoinitiator, it likely influences pathways related to polymerization and material formation.
Biological Activity
The compound 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to a range of biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is . It features an imidazo[2,1-f]purine core, which is known for its diverse pharmacological properties. The presence of the hydroxyethoxyethyl side chain enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.45 g/mol |
| CAS Number | 919008-65-4 |
The mechanism of action of this compound involves its interaction with specific molecular targets that modulate biological pathways. It is hypothesized to act through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Interaction with Nucleic Acids : Potential binding to DNA or RNA could disrupt normal cellular functions.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-f]purine exhibit significant anticancer properties. For instance:
- A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including Huh7 (hepatocellular carcinoma) and Eca109 (esophageal carcinoma), with IC50 values ranging from 5.27 to 16.54 μmol/L .
- The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase.
Antiviral Activity
The antiviral properties have been highlighted in several studies:
- The compound showed promising activity against viral strains such as H5N1, with high inhibition rates observed .
- The effectiveness was attributed to its ability to enhance lipophilicity and electron-withdrawing properties, which are critical for antiviral efficacy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In vitro tests revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .
- Comparative studies showed that derivatives with specific substitutions on the aromatic ring had enhanced antibacterial activity compared to standard antibiotics.
Study 1: Anticancer Efficacy
A recent study explored the anticancer potential of various imidazo[2,1-f]purine derivatives, including our compound. The findings suggested that:
- Treatment at concentrations of 10 µM significantly reduced cell viability in cancer cell lines.
- Mechanistic assays indicated increased levels of apoptotic markers such as caspase-3 activation.
Study 2: Antiviral Screening
In another investigation focusing on antiviral properties:
- The compound was tested against multiple viral strains, showing a dose-dependent inhibition pattern.
- Cytotoxicity assays confirmed low toxicity levels at effective antiviral concentrations.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The pharmacological and pharmacokinetic profiles of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on substitutions at the 8-position. Below is a comparative analysis of key analogues:
Pharmacological Activity
- 5-HT1A Receptor Affinity: AZ-853 and AZ-861 exhibit nanomolar affinity (Ki = 0.6 and 0.2 nM, respectively) due to arylpiperazine groups engaging in π-π interactions with receptor pockets . The target compound’s hydroxyethoxyethyl chain lacks aromaticity, likely reducing 5-HT1A affinity but improving solubility for peripheral targets. Compound 6h (Ki = 5.6 nM) demonstrates that longer alkyl chains (e.g., propyl vs. ethyl) enhance receptor selectivity .
Antidepressant Efficacy :
Research Findings and Data Tables
Table 1: Receptor Binding and Functional Activity
| Compound | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | PDE4B IC50 (µM) | Antidepressant ED50 (mg/kg) |
|---|---|---|---|---|
| Target Compound | N/A* | N/A* | N/A* | Pending |
| AZ-853 | 0.6 | 12.4 | >10 | 2.5 |
| AZ-861 | 0.2 | 8.7 | >10 | 5.0 |
| Compound 3i | 1.8 | 15.2 | >10 | 2.5 |
| Compound 6h | 5.6 | 45.3 | >10 | 5.0 |
Table 2: Pharmacokinetic Parameters
| Compound | logP | Metabolic Stability (HLM, % remaining) | Brain Penetration (Brain/Plasma Ratio) |
|---|---|---|---|
| Target Compound | ~1.5† | Estimated high | Moderate (predicted) |
| AZ-853 | 3.2 | 40% after 1 hour | 0.8 |
| AZ-861 | 3.8 | 35% after 1 hour | 0.6 |
| 8-(2-Hydroxyethyl) | 0.9 | 20% after 1 hour | 0.3 |
†Predicted based on substituent polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
